8-Methylpyrido[2,3-d]pyridazin-5-amine
Description
8-Methylpyrido[2,3-d]pyridazin-5-amine is a fused heterocyclic compound comprising a pyridine ring fused to a pyridazine ring, with a methyl group at position 8 and an amine (-NH2) group at position 5.
Pyridazine-containing scaffolds are known for their versatility in medicinal chemistry, often serving as core structures for targeting enzymes like Polo-like kinases (PLKs) and MEK . The methyl substitution at position 8 and amine at position 5 likely influence electronic and steric properties, modulating binding affinity and selectivity.
Properties
CAS No. |
1330755-98-0 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
8-methylpyrido[2,3-d]pyridazin-5-amine |
InChI |
InChI=1S/C8H8N4/c1-5-7-6(3-2-4-10-7)8(9)12-11-5/h2-4H,1H3,(H2,9,12) |
InChI Key |
FMCDVFBPQXGFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)N)C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridopyridazine Analogs
8-Chloropyrido[2,3-d]pyridazin-5-amine
- Structure : Chlorine replaces the methyl group at position 6.
- CAS : 2843-73-4
- Molecular Formula : C7H5ClN4
- Application : Used as a key intermediate in organic synthesis and drug development .
- Key Differences: The electron-withdrawing chlorine substituent may reduce lipophilicity compared to the methyl group. Potential for altered reactivity in nucleophilic substitution reactions.
8-Methylpyrido[2,3-d]pyridazin-5(6H)-one
Pyridopyrimidine Derivatives (Core Structure Variation)
Pyrido[2,3-d]pyrimidines are structurally related but feature a pyrimidine ring instead of pyridazine. These compounds are prominent in kinase inhibitor research:
GBO-006
- Structure: 2-(1H-Indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
- Pharmacology :
Pamapimod (RO4402257)
- Structure: 6-(2,4-Difluorophenoxy)-2-{[3-hydroxy-1-(2-hydroxyethyl)propyl]amino}-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
- CAS : 449811-01-2
- Application : Investigated for rheumatoid arthritis; targets MEK/ERK pathways .
TAK733
Structural and Functional Comparison Table
Research Findings and Implications
- Kinase Selectivity: Methyl and halogen substitutions at position 8 in pyridopyridazine/pyrimidine scaffolds critically influence kinase binding. For example, GBO-006’s sulfonyl group at position 6 enhances PLK2 specificity , while Pamapimod’s difluorophenoxy group targets MEK .
- Solubility Challenges : Hydrophobic substituents (e.g., methyl, aryl groups) often reduce aqueous solubility, as seen in GBO-006, necessitating formulation optimization .
- Functional Group Impact : Replacing the amine (-NH2) with a ketone (-one) in pyridazin-5(6H)-one derivatives (e.g., 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one) shifts applications from kinase inhibition to agrochemical uses .
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